REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[CH3:7][C:8]([CH3:10])=O.[OH:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([OH:20])[CH:19]=1)[CH2:15][OH:16].[CH2:21](Cl)[C:22]#[CH:23]>ClCCl>[CH2:7]([O:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([O:20][CH2:23][C:22]#[CH:21])[CH:19]=1)[CH2:15][OH:16])[C:8]#[CH:10] |f:0.1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(CO)C=C(C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(CO)C=C(C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The results from thin layer chromatography
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Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
WASH
|
Details
|
the filtered solid washed with acetone
|
Type
|
CUSTOM
|
Details
|
The acetone of the resulting filtrate was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
leaving an organic residue
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the organic residue
|
Type
|
WASH
|
Details
|
this was washed with water (30 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering the organic phase
|
Type
|
CUSTOM
|
Details
|
the solvents were removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
leaving a yellow oil, which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC=1C=C(CO)C=C(C1)OCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |